Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-
Description
Indeno[2,1-b]pyran is a polycyclic aromatic compound characterized by a fused indene and pyran system. The derivative 4-methyl-2-(2-thienyl)-indeno[2,1-b]pyran incorporates a methyl group at the 4-position and a 2-thienyl substituent at the 2-position. These modifications influence its electronic, steric, and reactivity profiles compared to simpler indenopyrans. While direct structural or spectral data for this specific compound are absent in the provided evidence, analogous derivatives (e.g., 2-phenylindeno[2,1-b]pyran) suggest a planar aromatic core with substituents modulating solubility and intermolecular interactions .
Properties
CAS No. |
62096-47-3 |
|---|---|
Molecular Formula |
C17H12OS |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
4-methyl-2-thiophen-2-ylindeno[2,1-b]pyran |
InChI |
InChI=1S/C17H12OS/c1-11-9-14(16-7-4-8-19-16)18-15-10-12-5-2-3-6-13(12)17(11)15/h2-10H,1H3 |
InChI Key |
IMDFPWFWUQNNNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C=C2OC(=C1)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate indene and pyran derivatives in the presence of a thiophene substituent. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Grignard Reagent Additions
The oxo group at position 13 in indeno[2,1-f]naphtho[1,2-b]pyran derivatives undergoes nucleophilic addition with Grignard reagents. For example:
-
Methyl Grignard : Reacts with 3,3-di(4-methoxyphenyl)-6,11-dimethyl-13-oxo-indeno[2,1-f]naphtho[1,2-b]pyran to yield 13-hydroxy-13-methyl derivatives (m.p. 233°–235°C) .
-
Ethyl/Isopropyl Grignard : Substitution with ethyl or isopropyl groups produces 13-ethyl-13-hydroxy (m.p. 153°–155°C) and 13-isopropyl-13-hydroxy (m.p. 209°–210°C) analogs, respectively .
| Reagent | Product Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Methyl Grignard | 13-Me, 13-OH | 80 | 233–235 |
| Ethyl Grignard | 13-Et, 13-OH | 47 | 153–155 |
| Isopropyl Grignard | 13-iPr, 13-OH | 57 | 209–210 |
Knoevenagel Condensation and Cyclization
Indeno[2,1-b]pyrans can be synthesized via sequential Knoevenagel condensation and cyclization. For example:
-
TiCl₄/Et₃N-mediated cyclization : Reacting arylidene malonates with indene precursors in CH₂Cl₂ at 60°C yields indeno[2,1-b]pyran derivatives .
-
DDQ oxidation : Converts intermediates to benzofulvene-fused systems, enhancing photochromic properties .
Reaction conditions and yields for substituted analogs:
| Entry | R₁ | R₂ | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | H | Me | TiCl₄/Pyridine | CH₂Cl₂ | 79 |
| 2 | Me | Me | TiCl₄/Pyridine | CH₂Cl₂ | 46 |
| 3 | Cl | Me | TiCl₄/Pyridine | CH₂Cl₂ | 54 |
Multicomponent Bicyclization
Domino reactions with α,β-unsaturated aldimines and bis(indenediones) yield spirocyclic indeno[2,1-b]pyran derivatives. Key findings include:
-
Catalyst-free [3 + 3] cycloaddition : In acetonitrile at 60°C, dispiro[indene-2,1'-cyclohexane-3',2''-indene] derivatives form with 65–86% yields .
-
Solvent effects : Acetonitrile outperforms DCM, THF, or toluene (Table 1) .
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CH₃CN | 60 | 6 | 82 |
| DCM | Reflux | 12 | 45 |
| Toluene | Reflux | 12 | 21 |
Photochromic Functionalization
The thienyl substituent at position 2 enhances π-conjugation, enabling photochromic behavior. Key modifications include:
-
Phosphoric acid-mediated coupling : Xylene and 85% H₃PO₄ facilitate fusion of thienyl groups to the pyran core .
-
Substituent effects : Methoxy groups at position 3 improve thermal stability, while methyl groups enhance solubility .
Biological Activity Derivatization
Though direct data for 4-methyl-2-(2-thienyl)-indeno[2,1-b]pyran is scarce, structurally related analogs show:
-
Anti-inflammatory activity : Chromeno-β-lactam hybrids inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values <10 μM .
-
Anticancer potential : Pyrazolo[3,4-b]pyridines disrupt mitochondrial membrane potential in HepG2 cells .
Key Challenges and Opportunities
Scientific Research Applications
Chemistry
Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)- serves as a versatile building block in organic synthesis. It is used to create complex organic molecules and materials. Its unique structure allows for the formation of various derivatives that can be tailored for specific chemical reactions.
Table 1: Synthetic Routes for Indeno[2,1-b]pyran Derivatives
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Cyclization | Acidic conditions | 75-85 |
| Oxidation | Mild oxidizing agents | 70-80 |
| Reduction | Catalytic hydrogenation | 60-75 |
Biology
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that indeno[2,1-b]pyran derivatives can interact with specific molecular targets within biological systems.
Case Study: Anticancer Activity
A study demonstrated that certain derivatives of indeno[2,1-b]pyran showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of cell proliferation through apoptosis induction.
Medicine
The compound is being explored for its potential in drug development. Its structural characteristics allow it to interact with biological macromolecules effectively, making it a candidate for novel therapeutic agents.
Example: Drug Development
Research has highlighted the use of indeno[2,1-b]pyran derivatives in designing inhibitors for specific enzymes related to cancer progression. These compounds have shown promising results in preliminary in vitro studies.
Industry
In industrial applications, indeno[2,1-b]pyran is utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties imparted by the thiophene ring enhance the performance of these devices.
Table 2: Industrial Applications of Indeno[2,1-b]pyran
| Application Type | Description |
|---|---|
| Organic Electronics | Used in OFETs and OLEDs due to superior conductivity |
| Coatings | Employed in photochromic coatings for optical applications |
| Sensors | Integrated into sensors for detecting environmental changes |
Mechanism of Action
The mechanism of action of 4-METHYL-2-(THIOPHEN-2-YL)INDENO[2,1-B]PYRAN involves its interaction with specific molecular targets and pathways. The compound’s electronic properties, imparted by the thiophene ring, allow it to participate in various biochemical processes. It can interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Analogues:
Comparison Highlights:
- Steric Impact : Methyl groups (e.g., at the 4-position) reduce rotational freedom, favoring planar conformations, while bulkier groups like naphthalenyl increase steric hindrance .
- Thermochemical Stability: Group additivity values (GAV) for indenopyrans indicate that substituents like methyl or phenyl stabilize the molecule by reducing ring strain. For example, 6-phenylindeno[2,1-b]pyran has a gas-phase GAV of 36.15 kJ/mol, suggesting moderate thermodynamic stability .
Physicochemical Properties
Thermochemical Data:
Key Observations :
- The 2-thienyl group’s polarizability may lower melting points compared to phenyl analogues, as seen in thienyl-containing thiazoles (e.g., compound 5 in has strong antifungal activity linked to sulfur’s electronic effects) .
- Calculated properties (e.g., XLogP3 = 7.7 for 3-ethyl-2,4-dimethyl-9-naphthalenyl-indenopyran) indicate high lipophilicity, favoring membrane permeability in bioactive contexts .
Biological Activity
Indeno[2,1-b]pyran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)- , examining its synthesis, biological properties, and relevant research findings.
1. Synthesis of Indeno[2,1-b]pyran Derivatives
The synthesis of indeno[2,1-b]pyran derivatives typically involves multicomponent reactions (MCRs), which facilitate the rapid assembly of complex molecules. For instance, a recent study highlighted the use of a pseudo-four-component reaction involving malononitrile and thiophenols to yield various indeno-pyran derivatives with promising biological activities .
2. Biological Activity Overview
Anticancer Activity : The indeno[2,1-b]pyran derivatives have shown potent anticancer activity against various cancer cell lines. In vitro studies reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.46 to 8.28 µM for certain derivatives . Notably, these compounds exhibited selective toxicity towards cancer cells while sparing normal cells.
Anti-inflammatory Properties : Some derivatives have been evaluated for their anti-inflammatory effects. For instance, compounds derived from the indeno framework demonstrated significant inhibition of pro-inflammatory cytokines in cellular models . A specific derivative was found to have an anti-inflammatory ratio of 19.8 compared to standard drugs like dexamethasone .
Antimicrobial Activity : Indeno[2,1-b]pyran derivatives have also been tested for antimicrobial properties. Studies showed that certain compounds exhibited strong inhibition against bacterial strains such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL . These findings suggest potential applications in treating infections.
Table 1: Summary of Biological Activities of Indeno[2,1-b]pyran Derivatives
| Biological Activity | Compound | IC50/Effect | Reference |
|---|---|---|---|
| Anticancer | Derivative A | 1.46 µM | |
| Derivative B | 8.28 µM | ||
| Anti-inflammatory | Derivative C | Anti-inflammatory ratio: 19.8 | |
| Antimicrobial | Derivative D | MIC: 0.22 µg/mL |
Case Study: Anticancer Efficacy
A detailed study conducted on a series of indeno[2,1-b]pyran derivatives revealed their mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers . The research utilized various cancer cell lines including melanoma and glioma.
4. Conclusion
Indeno[2,1-b]pyran, particularly the variant with a thienyl substitution at position 2, exhibits promising biological activities including anticancer and anti-inflammatory effects. The ongoing exploration into its synthesis and biological evaluation underscores its potential as a lead compound in drug development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-methyl-2-(2-thienyl)indeno[2,1-b]pyran, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of indeno[2,1-b]pyran derivatives typically involves cyclocondensation reactions of substituted furans or pyrans with aldehydes or ketones. For example, Vilsmeier formylation of naphtho[2,1-b]furan derivatives (e.g., compound 2 in ) followed by nucleophilic addition can yield functionalized heterocycles. Microwave-assisted synthesis (as in ) using β-alanine as a catalyst and 2-propanol as a solvent under inert conditions (110°C, 8 hours) improves yield (53%) compared to traditional reflux methods. Optimization should focus on solvent polarity, catalyst loading, and reaction time .
Q. How is the molecular structure of 4-methyl-2-(2-thienyl)indeno[2,1-b]pyran characterized using spectroscopic and computational methods?
- Methodological Answer : Structural elucidation combines:
- 1H/13C NMR : To confirm substituent positions (e.g., thienyl protons at δ 7.58–8.77 ppm and methyl groups at δ 2.1–2.3 ppm, as in ).
- IR Spectroscopy : Identification of key functional groups (e.g., C=O stretches at ~1665 cm⁻¹, C=N at ~1574 cm⁻¹).
- Mass Spectrometry (EI) : Verification of molecular ion peaks (e.g., m/z 278.28 for a related compound in ).
- X-ray Diffraction : For solid-state conformation analysis (e.g., ’s use of CCDC 2042781 for chiral Schiff base analogs). Computational tools like Gaussian can predict bond angles and torsional strain .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in thermochemical data (e.g., enthalpy of formation) for indeno[2,1-b]pyran derivatives?
- Methodological Answer : Discrepancies arise from phase-dependent variations (gas vs. solid) and ring strain corrections (RSCs). For example, and highlight inconsistencies in gas-phase enthalpy values for 2,3,4-trimethyl-indeno[2,1-b]pyran (ΔfH°(g) = 36.15 kJ/mol) versus 6-phenyl derivatives. Researchers should:
-
Apply Group Additivity Values (GAVs) with corrections for non-bonded interactions.
-
Use computational methods (DFT, MP2) to calculate strain energies.
-
Validate via combustion calorimetry for solid-phase compounds.
-
Example : For 4-methyl-2-(2-thienyl) derivatives, compare experimental DSC data with GAV-predicted values .
Compound Experimental ΔfH°(g) Calculated ΔfH°(g) Discrepancy Source 2,3,4-Trimethyl-indeno[2,1-b]pyran 36.15 kJ/mol 34.8 kJ/mol Ring strain overestimation 6-Phenylindeno[2,1-b]pyran 40.2 kJ/mol 38.5 kJ/mol π-π stacking in solid phase
Q. What mechanistic considerations govern the functionalization of the indeno[2,1-b]pyran core under electrophilic substitution conditions?
- Methodological Answer : Electrophilic substitution (e.g., nitration, halogenation) is influenced by the electron-donating/withdrawing effects of substituents. The 2-thienyl group at position 2 directs electrophiles to the para position of the fused benzene ring due to resonance stabilization. Key steps:
- Activation : Use Lewis acids (e.g., AlCl3) to polarize electrophiles.
- Regioselectivity : Density Functional Theory (DFT) calculations (e.g., HOMO localization) predict reactive sites.
- Example : In , formylation at position 3 of naphtho[2,1-b]furan occurs due to conjugation with the thienyl group. Kinetic studies under varying temperatures (25–80°C) can map activation barriers .
Q. How do steric and electronic effects impact the photophysical properties of 4-methyl-2-(2-thienyl)indeno[2,1-b]pyran derivatives?
- Methodological Answer : The thienyl group enhances π-conjugation, red-shifting absorption/emission spectra. Steric hindrance from the 4-methyl group reduces aggregation-induced quenching. Researchers should:
- Measure UV-Vis/fluorescence spectra in solvents of varying polarity (e.g., ’s use of CARY 4E spectrometer).
- Perform TD-DFT calculations to correlate experimental λmax with electronic transitions.
- Example : Substituted indeno[2,1-b]pyrans show λem at 450–500 nm, with quantum yields (Φ) up to 0.6 in toluene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
